5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid
Description
This compound is a bipyrazole derivative featuring a fused dihydro-pyrazole core substituted with phenyl, p-tolyl (4-methylphenyl), and a 5-oxopentanoic acid side chain. The bipyrazole scaffold is known for its pharmacological relevance, particularly in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications .
Properties
IUPAC Name |
5-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-21-15-17-22(18-16-21)26-19-27(34(31-26)28(35)13-8-14-29(36)37)25-20-33(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-7,9-12,15-18,20,27H,8,13-14,19H2,1H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYXOGKUUBRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid typically involves the reaction of an α,β-unsaturated ketone with substituted phenylhydrazine. One common method includes the use of isonicotinic acid hydrazide (INH) in glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the structure confirmed through IR, 1H-NMR, 13C-NMR, and mass spectral data .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazoline derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Research indicates that pyrazole derivatives often exhibit significant pharmacological activities, including:
- Anti-inflammatory : These compounds may inhibit cyclooxygenases involved in inflammatory processes.
- Antimicrobial : Studies have shown that certain pyrazole derivatives possess antibacterial properties against various strains.
- Anticancer : The compound has been evaluated for its potential to inhibit cancer cell growth through selective enzyme inhibition.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar pyrazole derivatives effectively reduced inflammation in animal models by inhibiting specific pathways involved in the inflammatory response.
- Antimicrobial Efficacy : In vitro tests revealed that 5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Molecular docking studies indicated that this compound could interact with key proteins involved in cancer progression, suggesting its potential as a lead compound in cancer drug development.
Potential Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Drug Development : Its potential as an anti-inflammatory or anticancer agent makes it a candidate for further drug development.
- Research Tool : The compound can serve as a valuable tool in biochemical research to study enzyme inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Substituent-Driven Bioactivity :
- The thiophene and 4-nitrophenyl substituents in and correlate with enhanced antimicrobial activity, likely due to electron-withdrawing effects that disrupt microbial cell membranes.
- The p-tolyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the more polar 4-methoxyphenyl or redox-active ferrocenyl groups .
Synthetic Methodologies :
- Bipyrazole derivatives are commonly synthesized via cyclocondensation of β-ketoesters, aldehydes, and urea derivatives under FeCl₃ or TMSCl catalysis .
- Thiazolone- or thiophene-containing analogs (e.g., ) require additional steps, such as Suzuki couplings or heterocyclic ring formation, increasing synthetic complexity.
Physicochemical Properties: The 5-oxopentanoic acid chain in the target compound confers higher aqueous solubility (logP ~2.5 estimated) compared to analogs with purely aromatic substituents (logP ~3.8–4.5) .
Antimicrobial Activity:
- Compounds with electron-deficient aromatic substituents (e.g., 4-nitrophenyl in ) exhibit superior antimicrobial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) compared to electron-rich groups like 4-methoxyphenyl (MIC = 32 µg/mL).
- The thiophene moiety in enhances activity against Gram-negative pathogens (e.g., E. coli, MIC = 16 µg/mL), likely due to improved membrane interaction.
Metabolic Stability:
- The pentanoic acid side chain in the target compound may reduce hepatic clearance rates compared to methyl ester or amide derivatives, as carboxylic acids are less prone to Phase I metabolism .
Enzyme Inhibition:
Biological Activity
5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural complexity of this compound may contribute significantly to its reactivity and biological efficacy.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 492.58 g/mol. The synthesis of this compound involves multiple organic reactions, primarily focusing on pyrazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₈N₄O₃ |
| Molecular Weight | 492.58 g/mol |
| CAS Number | 394239-82-8 |
The biological activity of this compound is hypothesized to involve its interaction with various biological targets. Research suggests that pyrazole derivatives can selectively inhibit enzymes linked to cancer progression, such as cyclooxygenases (COX) and kinases. These interactions may lead to the modulation of critical signaling pathways involved in tumor growth and inflammation.
Anticancer Activity
Studies have indicated that compounds similar to this pyrazole derivative exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC). For instance, related pyrazole compounds have shown promising results against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This suggests that it could be beneficial in treating inflammatory diseases by reducing the production of pro-inflammatory mediators .
Antimicrobial Effects
The presence of functional groups in the structure enhances its antimicrobial properties. Pyrazole derivatives have been noted for their ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes, making them effective against a range of pathogens .
In Vitro Studies
Research conducted on related compounds has demonstrated their efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Pyrazole Derivative A | HCT-116 | 6.2 |
| Pyrazole Derivative B | MCF-7 | 27.3 |
| Pyrazole Derivative C | T47D | 43.4 |
These studies highlight the potential for further development of this class of compounds in cancer therapeutics .
Synthesis and Characterization
The synthesis typically involves controlled reactions using solvents like ethanol or dichloromethane, monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and yield .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Cyclization of pyrazole intermediates : Acid chlorides and triethylamine in chloroform facilitate condensation reactions to form bipyrazole cores, as seen in analogous pyrazole derivatives .
- Base-assisted cyclization : Ethanol reflux with NaHCO₃ washing is effective for isolating dihydropyrazole intermediates, a method validated for structurally related compounds .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Primary Methods :
- 1H/13C NMR : Assigns proton and carbon environments, with shifts typically observed for aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~170 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks within ±0.005 Da accuracy) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
- Approach :
- Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA. For example, ICReDD employs reaction path searches to identify energetically favorable conditions .
- AI-driven optimization : Tools like COMSOL Multiphysics integrate experimental data to refine parameters (e.g., solvent selection, temperature) and reduce trial-and-error .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Strategies :
- Cross-validation : Compare NMR data with X-ray structures (if available) to confirm assignments. For example, diastereomeric protons in dihydropyrazoles often show splitting patterns resolvable via 2D-COSY .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in bipyrazole cores) .
- Dynamic NMR : Resolve conformational equilibria by variable-temperature studies, particularly for rotameric structures .
Q. What strategies improve yield in the final cyclization step of the synthesis?
- Experimental Design :
- Solvent optimization : Ethanol or chloroform enhances solubility of intermediates, while DMF improves reactivity for Suzuki couplings .
- Catalyst screening : Pd(PPh₃)₄ in degassed solvents increases cross-coupling efficiency (e.g., 63% yield for aryl boronic acid additions) .
- Additive effects : Triethylamine neutralizes HCl byproducts in acylhydrazide formations, reducing side reactions .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the bipyrazole core?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the p-tolyl position to modulate electronic effects on the carboxylic acid moiety .
- Biological assays : Test derivatives for anticonvulsant or antimicrobial activity, as seen in structurally related pyrazoles with IC₅₀ values <10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
